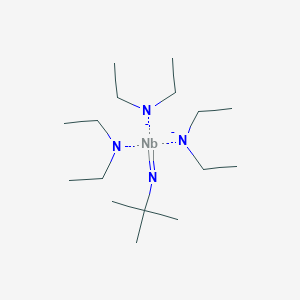
2,4-Difluoro-1-(methoxymethoxy)benzene
Übersicht
Beschreibung
2,4-Difluoro-1-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8F2O2 . It is primarily used as an intermediate compound in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a methoxymethoxy group attached to it.Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Cross-Coupling Reactions
2,4-Difluoro-1-(methoxymethoxy)benzene plays a role in catalytic processes, particularly in cross-coupling reactions. A study by Deschamps et al. (2007) highlights its use in the Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial in creating biaryl compounds, which have significant applications in pharmaceuticals and materials science. The study demonstrates the efficiency of certain palladium complexes, involving related ligands, in facilitating these reactions, indicating potential avenues for efficient synthetic strategies in organic chemistry (Deschamps, Goff, Ricard, & Floch, 2007).
Structural Analysis and Crystallography
The compound has been utilized in crystallography to study molecular structures and interactions. Fun et al. (2012) investigated a structurally related compound, examining its dihedral angles and crystal structure. Such studies are essential for understanding molecular conformations and interactions, which can be critical in the design of new materials and drugs (Fun, Chia, Samshuddin, Narayana, & Sarojini, 2012).
Applications in Organic Synthesis
Liu et al. (2012) discuss the use of an acid-sensitive glycol ether derivative, closely related to this compound, in the synthesis of perfluoro compounds. These compounds are significant in creating materials with unique properties, such as resistance to solvents, oils, and acids, and have applications ranging from coatings to aerospace materials (Liu et al., 2012).
Electrochemistry and Reduction Processes
In electrochemistry, Paddon et al. (2006) explored the electrochemical reduction of a phenyl thioether derivative, closely resembling this compound. This research is fundamental in understanding electron transfer processes and has implications for developing new electrochemical sensors, batteries, and energy conversion devices (Paddon, Bhatti, Donohoe, & Compton, 2006).
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-1-(methoxymethoxy)benzene is not specified as it is primarily used as an intermediate in the synthesis of other compounds. Its reactivity would depend on the specific reactions it is involved in.
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,4-difluoro-1-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWOBZMWXUJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)


![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)








